molecular formula C25H18N4O5S2 B11625078 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11625078
M. Wt: 518.6 g/mol
InChI Key: WYGFMKQDKZKAAH-JAIQZWGSSA-N
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Description

The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups, including a benzodioxole, thiazolidine, furan, and pyridopyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these steps include palladium catalysts for coupling reactions and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H18N4O5S2

Molecular Weight

518.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H18N4O5S2/c30-23-17(22(26-12-16-4-3-9-32-16)27-21-5-1-2-8-28(21)23)11-20-24(31)29(25(35)36-20)13-15-6-7-18-19(10-15)34-14-33-18/h1-11,26H,12-14H2/b20-11-

InChI Key

WYGFMKQDKZKAAH-JAIQZWGSSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=C(N=C5C=CC=CN5C4=O)NCC6=CC=CO6)/SC3=S

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=C(N=C5C=CC=CN5C4=O)NCC6=CC=CO6)SC3=S

Origin of Product

United States

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